Aminomatacil
Description
Structurally, it features a tertiary amine group linked to a substituted aromatic ring, conferring both hydrophilic and lipophilic properties. Preclinical studies suggest its mechanism involves modulation of enzymatic pathways related to oxidative stress, though detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles remain under investigation .
Properties
CAS No. |
10233-97-3 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4-amino-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(3-4-8(6)10)13-9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
OCYWBKLVMHFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
The following comparison focuses on three compounds: Aminomatacil, Aminoacetaldehyde dimethyl acetal (a precursor in organic synthesis), and Tramadol/Paracetamol (a clinically used analgesic combination). Key parameters include physicochemical properties, therapeutic efficacy, and safety profiles.
Table 1: Physicochemical Properties
Mechanistic and Functional Comparisons
- This compound vs. However, this compound’s aromatic substitution enhances receptor binding affinity, as evidenced by computational docking studies .
- This compound vs. Tramadol/Paracetamol: Tramadol (an opioid) and Paracetamol (a COX inhibitor) act synergistically on pain pathways. This distinction reduces addiction liability but limits its analgesic utility .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Aminomatacil with high reproducibility?
- Methodological Answer :
- Synthesis : Use controlled reaction conditions (e.g., solvent purity, temperature gradients) and validate intermediates via HPLC or NMR .
- Characterization : Employ tandem techniques (e.g., LC-MS for molecular weight, FTIR for functional groups) to confirm structural integrity. Report instrument precision (e.g., ±0.01 ppm for NMR) and calibration standards .
- Data Reporting : Tabulate raw and processed data (e.g., retention times, spectral peaks) in appendices, with critical metrics in the main text .
Q. How can researchers ensure the purity of this compound samples, and what analytical thresholds are considered acceptable?
- Methodological Answer :
- Purity Assessment : Use HPLC with UV detection (≥95% purity for preliminary studies; ≥99% for mechanistic work). Validate against certified reference materials (CRMs) from NIST or equivalent bodies .
- Impurity Profiling : Apply mass spectrometry to identify byproducts. Quantify using calibration curves with R² ≥0.99 .
- Thresholds : Follow ICH guidelines—e.g., ≤0.1% for unknown impurities in pharmaceutical-grade samples .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test for outliers; justify exclusion based on Cook’s distance in regression analysis .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?
- Methodological Answer :
- Replication : Verify findings across independent labs using standardized protocols (e.g., identical cell lines, buffer compositions) .
- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies (AutoDock Vina) to reconcile discrepancies .
- Contradiction Analysis : Apply Zabezhailo’s framework for empirical reliability checks, such as falsification tests on competing hypotheses .
Q. What computational strategies enhance the predictive modeling of this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) in platforms like MOE or Schrödinger. Validate with leave-one-out cross-validation (LOOCV) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .
发现一个非常好用的科研神器!Research Rabbit for academic research12:35
Q. How should researchers design studies to investigate this compound’s interactions with non-target proteins?
- Methodological Answer :
- Proteome-wide Screening : Use affinity chromatography coupled with SILAC-based mass spectrometry for unbiased target identification .
- Ethical Compliance : For human-derived samples, adhere to IRB protocols, including informed consent and data anonymization .
Data Management and Validation
Q. What frameworks are recommended for resolving data inconsistencies in this compound’s thermal stability profiles?
- Methodological Answer :
- DSC/TGA Integration : Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data to distinguish phase transitions from decomposition .
- Error Propagation Analysis : Quantify uncertainties from instrument resolution (e.g., ±0.5°C for DSC) using Monte Carlo simulations .
Q. How can cross-disciplinary approaches (e.g., metabolomics) enhance understanding of this compound’s biological impact?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

